[5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone is a complex organic compound that features a combination of pyridine, oxazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine moieties: This step often involves nucleophilic substitution reactions where the pyridine rings are introduced.
Formation of the piperidine ring: This can be synthesized through reductive amination or other suitable methods.
Final coupling: The different fragments are coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanol
- [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of [5-[(6-Methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone lies in its specific combination of functional groups and rings, which confer unique chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Properties
IUPAC Name |
[5-[(6-methylpyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-7-8-18(12-24-16)29-15-20-11-21(25-30-20)22(27)26-10-4-6-19(13-26)28-14-17-5-2-3-9-23-17/h2-3,5,7-9,11-12,19H,4,6,10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDPRPVCTCBYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCCC(C3)OCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.